1-butyl-4-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-BUTYL-4-{1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound with a unique structure that combines a pyrrolidinone ring, a benzodiazole moiety, and a tert-butylphenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BUTYL-4-{1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-tert-butylphenol with ethyl bromoacetate to form ethyl (4-tert-butylphenoxy)acetate . This intermediate is then reacted with 1H-1,3-benzodiazole-2-amine to form the benzodiazole derivative. The final step involves the reaction of this derivative with butylamine and pyrrolidin-2-one under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents that facilitate the desired transformations. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-BUTYL-4-{1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-BUTYL-4-{1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-BUTYL-4-{1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-BUTYL-4-{1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C27H35N3O2 |
---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
1-butyl-4-[1-[2-(4-tert-butylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C27H35N3O2/c1-5-6-15-29-19-20(18-25(29)31)26-28-23-9-7-8-10-24(23)30(26)16-17-32-22-13-11-21(12-14-22)27(2,3)4/h7-14,20H,5-6,15-19H2,1-4H3 |
InChI Key |
GTSWDXPIBAMHDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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